molecular formula C13H13ClN4O3 B12088584 N'1-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide CAS No. 223580-47-0

N'1-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide

Cat. No.: B12088584
CAS No.: 223580-47-0
M. Wt: 308.72 g/mol
InChI Key: LZFTZAIRPWEKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’1-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide is a chemical compound that belongs to the class of carbohydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide typically involves the reaction of 6-chloropyridazine with 2,6-dimethoxybenzene-1-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’1-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N’1-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’1-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N’1-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzene-1-carbohydrazide is unique due to its specific structural features, such as the combination of chloropyridazinyl and dimethoxybenzene moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

223580-47-0

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

N'-(6-chloropyridazin-3-yl)-2,6-dimethoxybenzohydrazide

InChI

InChI=1S/C13H13ClN4O3/c1-20-8-4-3-5-9(21-2)12(8)13(19)18-17-11-7-6-10(14)15-16-11/h3-7H,1-2H3,(H,16,17)(H,18,19)

InChI Key

LZFTZAIRPWEKPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NNC2=NN=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.